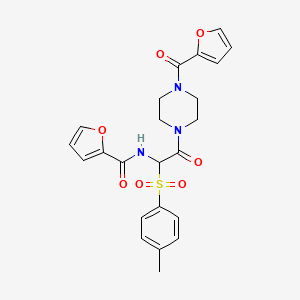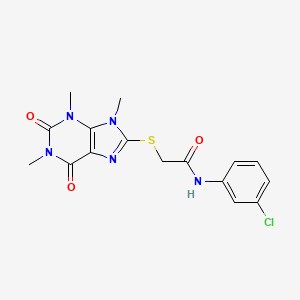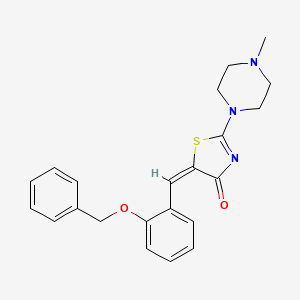
(E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound and related structures often involves microwave-assisted synthesis, a technique noted for its convenience and efficiency. For instance, related compounds have been synthesized from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives under microwave assistance, indicating a potential pathway for the synthesis of our target molecule (Zidar, Kladnik, & Kikelj, 2009). Additionally, novel benzimidazoles containing piperazine or morpholine skeletons have been synthesized using a 'onepot' nitro reductive cyclization reaction, hinting at the versatility of synthesis methods for such compounds (Özil, Parlak, & Baltaş, 2018).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar molecules have been calculated using ab initio Hartree-Fock and Density Functional Theory (DFT) methods, revealing insights into conformational stability and electronic properties (Taşal & Kumalar, 2010). These studies offer a foundation for understanding the molecular geometry and electronic structure of our compound of interest.
Chemical Reactions and Properties
Chemical reactions involving arylidene-imidazolone derivatives have been explored, demonstrating the potential pharmacological actions due to various conformations and intermolecular interactions (Żesławska et al., 2018). Such investigations are crucial for understanding the reactivity and interaction potential of the compound .
Physical Properties Analysis
The synthesis and structural elucidation of related compounds have provided insights into their physical properties, including crystallization behavior and conformational dynamics. These studies help in understanding the stability and solubility aspects of such molecules (Özbey, Kuş, & Göker, 2001).
Chemical Properties Analysis
Research on the synthesis and evaluation of similar compounds for their potential as anti-inflammatory and antimicrobial agents has shed light on the chemical properties and biological activity. Such studies indicate the broader applicability and functional versatility of these molecules (Shelke et al., 2012).
Aplicaciones Científicas De Investigación
Crystal Structure and Conformational Studies
- The arylidene-imidazolone derivatives, closely related to (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, show various pharmacological actions. X-ray diffraction studies help in understanding the possible conformations of these compounds, contributing to medicinal chemistry (Żesławska et al., 2018).
Synthesis and Antimicrobial Activity
- A study on the synthesis of 3‐(1,2,4‐Triazol‐5‐yl)‐1,3‐thiazolidin‐4‐ones, which include compounds structurally similar to the compound , demonstrated potent antifungal and antituberculosis agents (El Bialy et al., 2011).
Spectroscopy and Molecular Structure Analysis
- Ab initio Hartree-Fock and density functional theory investigations on similar molecules like 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one provided insights into molecular geometry and vibrational frequencies, crucial for understanding the behavior of these compounds (Taşal & Kumalar, 2010).
Role in Peroxidation Inhibition
- The thiazol-4-one scaffold, present in these compounds, showed promising results as lipid peroxidation inhibitors, important in combating oxidative stress (Zvezdanović et al., 2014).
Neuroprotective and Anti-anoxic Activity
- Certain derivatives of 4-arylazole, including compounds with a 4-methylpiperazin-1-yl group, showed anti-anoxic activity and neuroprotective effects in preclinical models, suggesting potential therapeutic applications (Ohkubo et al., 1995).
Propiedades
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-18-9-5-6-10-19(18)27-16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIUOCAWWZYPMD-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)
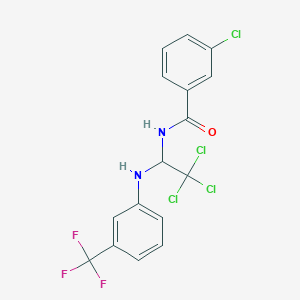

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)
![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)
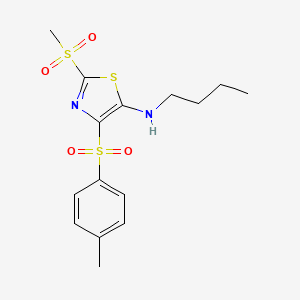
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)
